

independent verification of (1R)-IDH889 potency

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Compound of Interest

Compound Name: (1R)-IDH889
CAS No.: 1429179-08-7
Cat. No.: B10861056

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An Independent Analysis of **(1R)-IDH889** Potency in Comparison to Alternative Mutant IDH1 Inhibitors

This guide provides an objective comparison of the potency of the isocitrate dehydrogenase 1 (IDH1) inhibitor, **(1R)-IDH889**, with other known inhibitors targeting IDH1 mutations. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions regarding the selection and application of these compounds in preclinical research.

Mutations in the IDH1 enzyme, particularly at the R132 residue, are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2][3] These mutations result in a neomorphic enzymatic activity, converting α -ketoglutarate (α KG) to the oncometabolite D-2-hydroxyglutarate (D2HG).[2][3][4] D2HG competitively inhibits α KG-dependent dioxygenases, leading to epigenetic alterations and contributing to tumorigenesis.[3][5] This pathway has become a critical target for cancer therapy, leading to the development of specific inhibitors.

Comparative Potency of IDH1 Inhibitors

(1R)-IDH889 has been identified as a potent, orally available, and brain-penetrant allosteric inhibitor that is specific to mutant forms of IDH1.[1][6] The following table summarizes the biochemical potency (IC50 values) of **(1R)-IDH889** in comparison to other notable IDH1 inhibitors against the most common IDH1 mutations, R132H and R132C, as well as the wild-type (wt) enzyme.

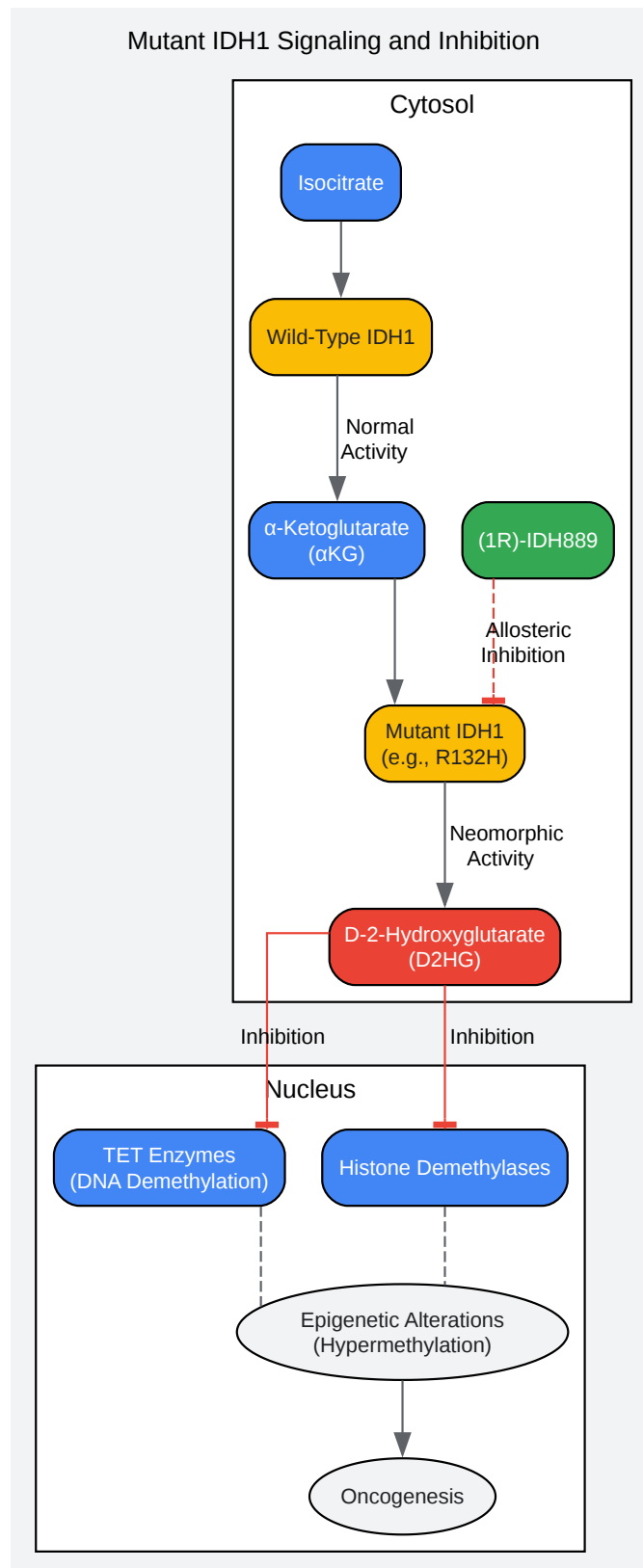
Inhibitor	Target Mutant	IC50 (μM)	Wild-Type IDH1 IC50 (μM)	Reference
(1R)-IDH889	IDH1 R132H	0.020	1.38	--INVALID-LINK-- [6]
IDH1 R132C	0.072	1.38	--INVALID-LINK-- [6]	
AGI-5198	IDH1 R132H	0.070	>100	--INVALID-LINK-- [7]
IDH1 R132C	0.160	>100	--INVALID-LINK-- [7]	
Ivosidenib (AG-120)	IDH1 R132H	Potent	Selective	--INVALID-LINK-- [8]
GSK321	IDH1 R132H	0.0046	Not specified	--INVALID-LINK-- [7]
ML309	IDH1 R132H	low-mid nM	>50	--INVALID-LINK-- [4]

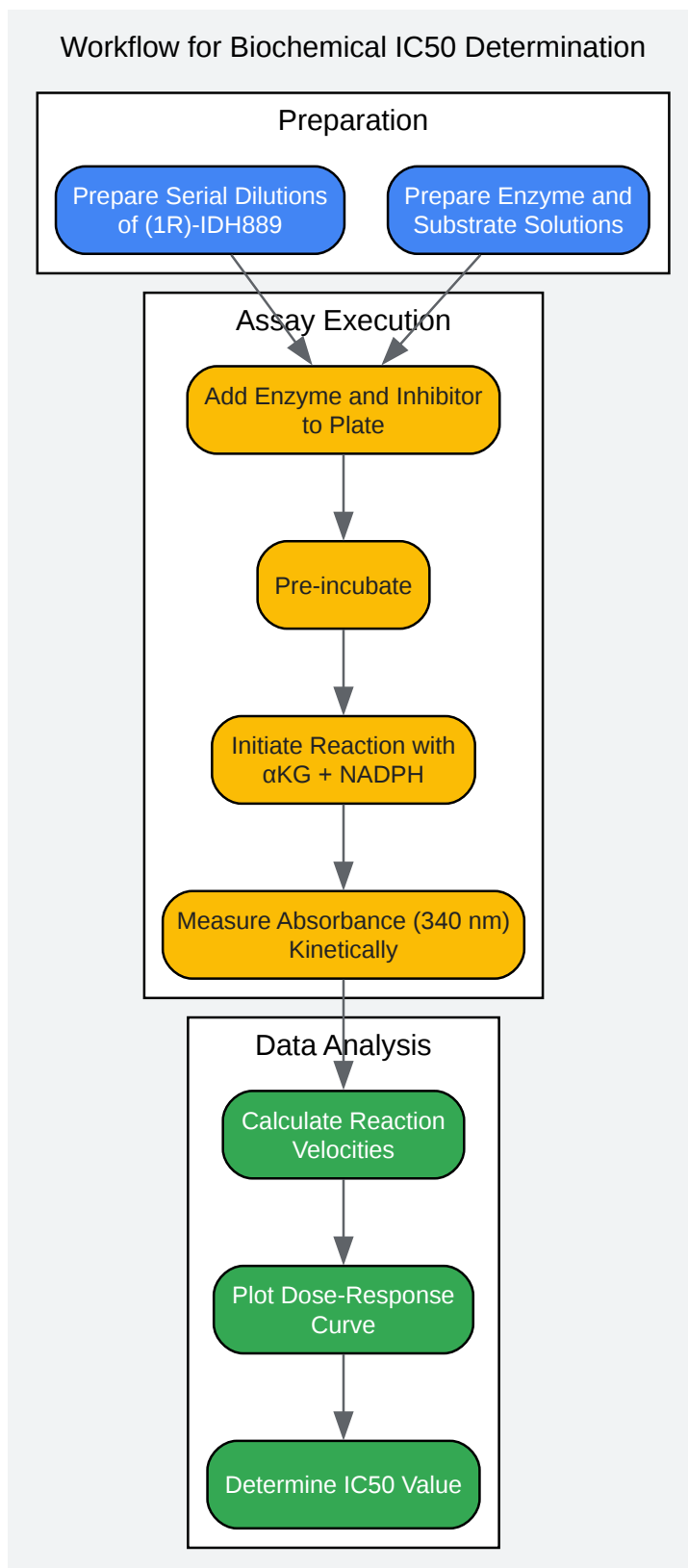
(Note: "Potent" and "Selective" are used where specific IC50 values were not provided in the cited literature, but the inhibitor was described as such.)

In addition to its biochemical potency, **(1R)-IDH889** demonstrates strong cellular activity, inhibiting the production of 2-HG in cells with an IC50 of 0.014 μM.[6] This indicates effective cell permeability and engagement with the target in a cellular context.

Signaling Pathway and Mechanism of Inhibition

Mutant IDH1 inhibitors, including **(1R)-IDH889**, function by binding to an allosteric site at the dimer interface of the enzyme.^{[1][8]} This binding event prevents the enzyme from adopting the conformation necessary for its neomorphic catalytic activity, thereby blocking the production of D2HG.





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